molecular formula C11H8F3N3O2 B182914 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-48-1

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B182914
CAS No.: 436088-48-1
M. Wt: 271.19 g/mol
InChI Key: PGXPRWZRCZPWJX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its unique structural properties, which include a cyclopropyl group at the 5-position and a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXPRWZRCZPWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357140
Record name 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-48-1
Record name 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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